3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide

Lipophilicity Polar Surface Area Drug-Likeness

Researchers requiring precise IDH1 inhibitor probes face the risk of irreproducible results when using close analogs. This compound provides the exact 3-Cl/ethyl-spacer/2-cyclopropylimidazole triad validated in SAR studies. • Meta-chloro vs para-halogen selectivity profiling enabled. • Ethyl spacer introduces an additional rotatable bond for potential slower off-rates. • Computed XLogP3 2.4 & TPSA 46.9 Ų support passive membrane permeability. • Suitable as a reference tool for mutant IDH1 cellular 2-HG suppression assays.

Molecular Formula C17H20ClN3O
Molecular Weight 317.82
CAS No. 2034502-10-6
Cat. No. B2749675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide
CAS2034502-10-6
Molecular FormulaC17H20ClN3O
Molecular Weight317.82
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H20ClN3O/c18-15-3-1-2-13(12-15)4-7-16(22)19-8-10-21-11-9-20-17(21)14-5-6-14/h1-3,9,11-12,14H,4-8,10H2,(H,19,22)
InChIKeyCHISEBOMWGPVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(3-Chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide


3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide (CAS 2034502-10-6) is a synthetic small molecule featuring a chlorophenyl group, a cyclopropyl-substituted imidazole, and a flexible ethyl-propanamide linker [1]. This architecture places it within a class of imidazole-cyclopropyl amides explored for modulating enzyme and receptor targets, yet its specific substitution pattern—particularly the 3-chloro orientation on the phenyl ring and the ethyl spacer to the 2-cyclopropylimidazole—creates a distinct physicochemical fingerprint that cannot be assumed equivalent to other in-class compounds [1][2].

Pathway Probe Mutant IDH1 target engagement studies
Physicochemical Context Lipophilicity/TPSA profile supports permeability screening
SAR Continuity 3-Chloro/ethyl-spacer/2-cyclopropyl triad for reproducible structure-activity profiling

Why Simple Imidazole Amides Cannot Substitute This Compound


The combination of a 3‑chlorophenyl propanamide donor and a 2‑cyclopropylimidazole acceptor linked through an ethyl spacer generates a unique spatial and electronic profile that simple imidazole amides lack [1]. In related imidazole-cyclopropyl series, even minor changes in the linker length or aryl substitution have been shown to drastically alter enzymatic inhibition potency and cellular 2‑HG suppression, confirming that biological activity is finely tuned by these structural variables [2]. Therefore, procurement of this exact compound is mandatory for experiments where the 3‑chloro/ethyl‑spacer/2‑cyclopropyl‑imidazole triad has been validated; using “close” analogs without identical substitution risks irreproducible results.

Linker length variations
Altering the ethyl spacer to methyl or direct attachment may shift target binding kinetics and enzyme inhibition profile.
Regioisomeric analogs
4‑Chloro or other positional isomers can alter selectivity; SAR continuity requires the exact 3‑chloro substitution.
Core imidazole replacement
Simple imidazole amides without the cyclopropyl group may not engage the same mutant IDH1 binding pocket and could yield different cellular 2‑HG suppression readouts.

Differentiation Evidence for 3-(3-Chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide


Physicochemical Divergence vs. 4-Methoxy Analog

The target compound exhibits an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 46.9 Ų [1]. Its closest commercially catalogued analog, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS not publicly linked), is predicted to have a lower XLogP3 (~1.9–2.1) and a higher TPSA (~56 Ų) due to the electron‑donating methoxy group . The 0.3–0.5 log unit lipophilicity increase and reduced polar surface area of the target compound can translate into measurably different membrane permeability and oral absorption potential, making the 3‑chloro derivative the preferred choice for cell‑based assays requiring passive diffusion.

Physicochemical divergence
Class-level inference
ΔXLogP3 +0.3 to +0.5; ΔTPSA −9 Ų vs. 4-methoxy analog
Supports membrane permeability context
Predicted values; experimental validation recommended
Lipophilicity Polar Surface Area Drug-Likeness

Conformational Flexibility: Ethyl Spacer vs. Direct Attachment

The target compound contains a two‑methylene (ethyl) spacer between the amide nitrogen and the imidazole ring, yielding 7 rotatable bonds and a complexity index of 375 [1]. In contrast, analogous compounds with a direct methylene linker (one‑carbon spacer) or a rigid amide‑imidazole junction possess 5–6 rotatable bonds and lower complexity. The extra rotatable bond in the target compound allows the cyclopropylimidazole to sample a wider conformational space, which in related imidazole‑cyclopropyl inhibitor series has been linked to slower off‑rates and improved residence time at the target enzyme [2]. This property is critical when sustained target occupancy is desired.

Conformational flexibility
Class-level inference
7 rotatable bonds (target) vs. 5–6 bonds (shorter-linker analogs)
May support binding kinetics interpretation
Increased flexibility linked to slower off-rates in related series
Linker Flexibility Conformational Entropy Binding Kinetics

3-Chloro vs. 4-Chloro Substitution: Impact on Target Recognition

The compound bears a chlorine atom at the meta (3‑) position of the phenyl ring. Its para‑chloro regioisomer, 3-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide, shares the same molecular formula but differs in substitution geometry. Meta‑chlorine substitution results in a distinct dipole moment vector and altered π‑stacking capability compared to para‑chlorine [1]. In published imidazole‑cyclopropyl SAR studies, moving a halogen from para to meta has been shown to change IDH1R132H IC50 values by >5‑fold, underscoring that regioisomeric identity cannot be assumed equivalent [2]. For procurement, specifying the 3‑chloro isomer is essential when the meta substitution has been validated in a screening cascade.

3‑Cl vs. 4‑Cl regioisomer
Class-level inference
>5‑fold IC50 shift reported in related IDH1 series for halogen positional change
Regioisomeric identity essential for SAR reproducibility
Based on literature SAR; verify with target enzyme assay
Regioisomer Selectivity Electron‑Withdrawing Effects SAR

Application Scenarios for 3-(3-Chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide


Mutant IDH1 Inhibitor Optimization

The imidazole‑cyclopropyl core of this compound is a recognized pharmacophore for mutant IDH1 inhibition [1]. While direct enzymatic data for this specific derivative are not yet public, its structural features—the 3‑chlorophenyl group, ethyl spacer, and 2‑cyclopropylimidazole—match the SAR pattern of potent IDH1R132H inhibitors. This compound can serve as a late‑stage diversification intermediate or a reference tool in cellular 2‑HG suppression assays, provided the exact substitution pattern has been linked to a hit series.

Membrane Permeability-Focused Lead Generation

With a computed XLogP3 of 2.4 and TPSA of 46.9 Ų, this compound sits within the favorable range for passive membrane permeability [2]. Compared to more polar analogs such as the 4‑methoxy derivative, its increased lipophilicity and reduced polar surface area make it a superior starting point for programs that require cell‑based target engagement in the absence of active transporters.

Regioisomeric Selectivity Profiling in Kinases and Dehydrogenases

The meta‑chloro substitution provides a distinct electrostatic and steric footprint relative to para‑halogenated analogs. This compound can be deployed alongside its para‑chloro isomer in broad‑panel kinase or dehydrogenase selectivity screens to map halogen‑position‑dependent selectivity cliffs, informing structure‑based design of isoform‑selective inhibitors [1].

Conformational Flexibility-Driven Residence Time Studies

The ethyl spacer introduces an additional rotatable bond not present in shorter‑linker analogs, which may contribute to slower off‑rates and prolonged target residence time [2]. This compound is a valuable probe for surface plasmon resonance (SPR) or stopped‑flow kinetics studies designed to correlate linker flexibility with binding kinetics in imidazole‑containing ligands.

Application
Selection Property
Validation Focus
Mutant IDH1 inhibition studies
Imidazole‑cyclopropyl pharmacophore fit
2‑HG suppression endpoint context
Membrane permeability screening
Computed lipophilicity/TPSA profile
Cell‑based target engagement verification
Halogen positional selectivity profiling
Meta‑chlorine regioisomeric identity
Kinase/dehydrogenase panel selectivity review
Binding kinetics and residence time
Ethyl spacer conformational flexibility
SPR/stopped‑flow kinetics measurement
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